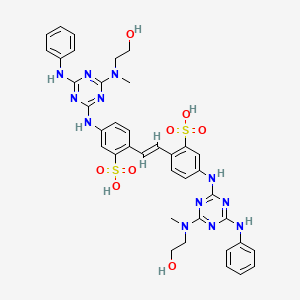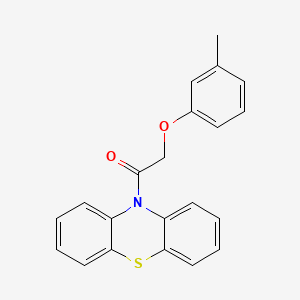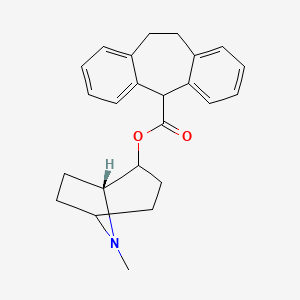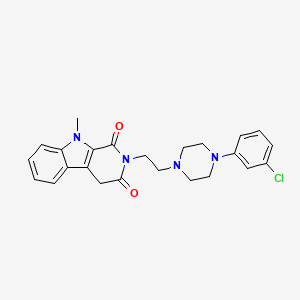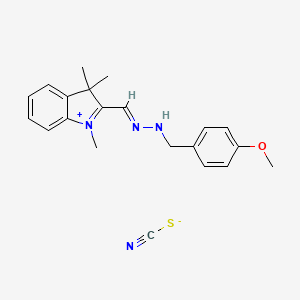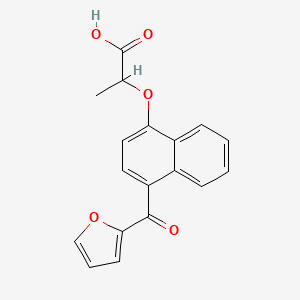
2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid is an organic compound that features a furan ring and a naphthalene moiety linked through an ether bond to a propanoic acid group
Métodos De Preparación
The synthesis of 2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-furoyl chloride with 4-hydroxy-1-naphthaldehyde in the presence of a base to form the intermediate 4-(2-furanylcarbonyl)-1-naphthol. This intermediate is then reacted with 2-bromopropanoic acid under basic conditions to yield the final product .
Análisis De Reacciones Químicas
2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.
Substitution: The propanoic acid group can undergo esterification or amidation reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acid chlorides for substitution reactions
Aplicaciones Científicas De Investigación
2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial properties against various pathogens.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid involves its interaction with specific molecular targets. The furan ring and naphthalene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to specific proteins, thereby modulating their function .
Comparación Con Compuestos Similares
2-((4-(2-Furanylcarbonyl)-1-naphthalenyl)oxy)propanoic acid can be compared with similar compounds such as fluticasone furoate and other furan derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, fluticasone furoate is a potent glucocorticoid receptor agonist used in the treatment of inflammatory conditions, whereas this compound is primarily studied for its antimicrobial and potential therapeutic properties .
Propiedades
Número CAS |
68572-46-3 |
|---|---|
Fórmula molecular |
C18H14O5 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
2-[4-(furan-2-carbonyl)naphthalen-1-yl]oxypropanoic acid |
InChI |
InChI=1S/C18H14O5/c1-11(18(20)21)23-15-9-8-14(12-5-2-3-6-13(12)15)17(19)16-7-4-10-22-16/h2-11H,1H3,(H,20,21) |
Clave InChI |
SZBGPCHEYONXHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)OC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


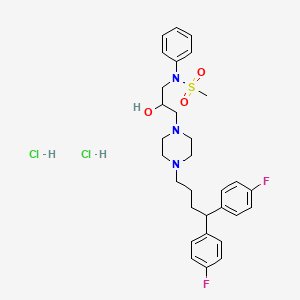
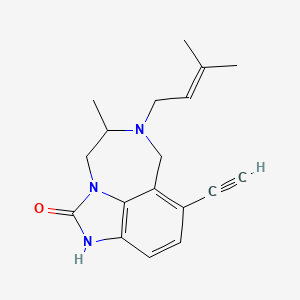

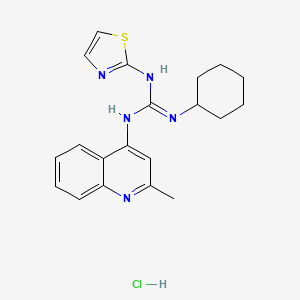
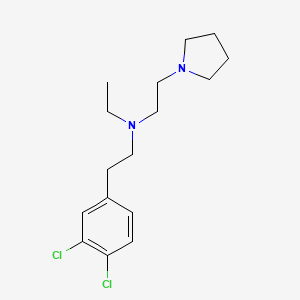
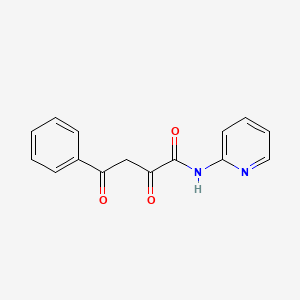
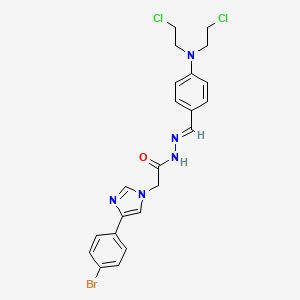
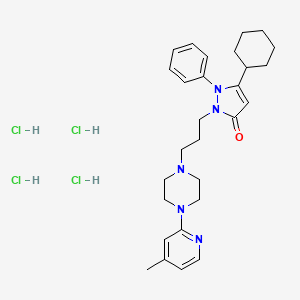
![N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12711206.png)
